molecular formula C11H16N2O2 B2364115 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde CAS No. 1289063-02-0

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde

Cat. No.: B2364115
CAS No.: 1289063-02-0
M. Wt: 208.261
InChI Key: JYOYHVNTHKVBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde is an organic compound with a complex structure that includes a pyridine ring substituted with a dimethylamino group, a propan-2-yloxy group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method is the reaction of 2-chloro-6-propan-2-yloxypyridine with dimethylamine under basic conditions to introduce the dimethylamino group. This is followed by the oxidation of the resulting intermediate to form the carbaldehyde group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carboxylic acid.

    Reduction: Formation of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The carbaldehyde group can form covalent bonds with nucleophilic sites, potentially altering the function of proteins and enzymes. These interactions can affect cellular pathways and processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propan-2-yloxy group differentiates it from other dimethylaminopyridine derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

2-(dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)15-10-6-5-9(7-14)11(12-10)13(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOYHVNTHKVBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=C(C=C1)C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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